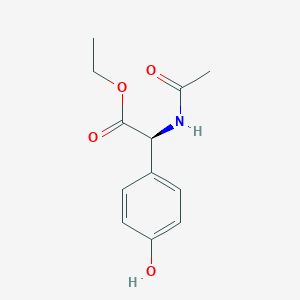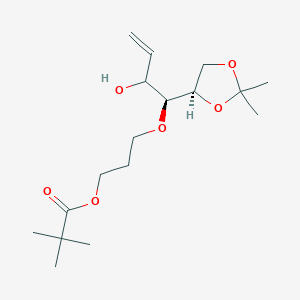
3-(((1S)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate is a complex organic compound characterized by its unique molecular structure. This compound features a dioxolane ring, a hydroxybutenyl group, and a pivalate ester, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate typically involves multiple stepsThe final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hydroxybutenyl group can be reduced to form saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxybutenyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring provides structural stability, while the pivalate ester can undergo hydrolysis to release active intermediates .
類似化合物との比較
Similar Compounds
Tertiary Butyl Esters: Similar in structure due to the presence of the tert-butyl group.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Hydroxybutenyl Esters: Compounds with similar hydroxybutenyl groups.
Uniqueness
3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate is unique due to its combination of a dioxolane ring, hydroxybutenyl group, and pivalate ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C17H30O6 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxybut-3-enoxy]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H30O6/c1-7-12(18)14(13-11-22-17(5,6)23-13)20-9-8-10-21-15(19)16(2,3)4/h7,12-14,18H,1,8-11H2,2-6H3/t12?,13-,14+/m1/s1 |
InChIキー |
UYSZSQVRRIGWPG-IUZLNWEFSA-N |
異性体SMILES |
CC1(OC[C@@H](O1)[C@H](C(C=C)O)OCCCOC(=O)C(C)(C)C)C |
正規SMILES |
CC1(OCC(O1)C(C(C=C)O)OCCCOC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



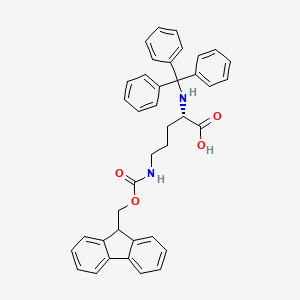
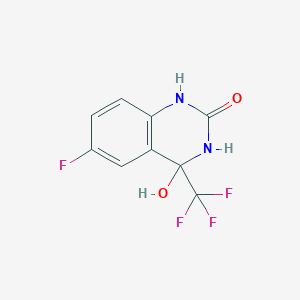



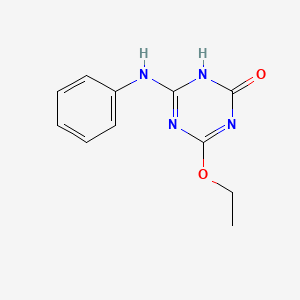
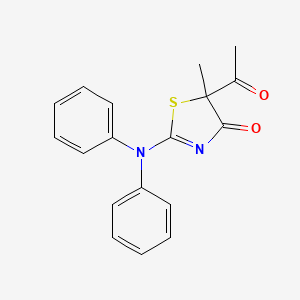

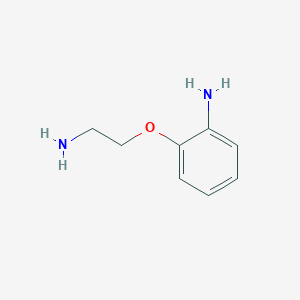
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)


